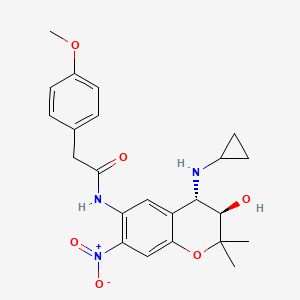
NIP-142
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIP-142 ist eine Benzopyran-Derivatverbindung, die für ihre antiarrhythmischen Eigenschaften bekannt ist. Sie wurde ursprünglich als hochspezifischer Blocker des Acetylcholin-aktivierten Kaliumstroms synthetisiert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Benzopyrankernstruktur beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung eines substituierten Benzaldehyds, der eine Reihe von Reaktionen durchläuft, darunter Cyclisierung, Nitrierung und Aminierung, um das endgültige Benzopyran-Derivat zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Kontrolle von Temperatur, Druck und Reaktionszeit während jeder Stufe der Synthese. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist ebenfalls unerlässlich, um das gewünschte Produkt zu erhalten .
Wissenschaftliche Forschungsanwendungen
NIP-142 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Benzopyran-Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Ionenkanäle und zelluläre Signalwege.
Medizin: Studiert auf seine potenzielle Verwendung bei der Behandlung von Vorhofflimmern und anderen Herz-Kreislauf-Erkrankungen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Blockierung bestimmter Ionenkanäle im Herzen. Es blockiert bevorzugt den ultrarapiden verzögerten Gleichrichter-Kaliumstrom und den Acetylcholin-aktivierten Kaliumstrom. Diese Blockade verlängert die Aktionspotenzialdauer und die effektive Refraktärzeit im Vorhof, was dazu beiträgt, Vorhofflimmern zu beenden. Die molekularen Zielstrukturen von this compound umfassen Kaliumkanal-Alpha-Untereinheiten wie Kv1.5, Kv4.2 und Kv4.3 .
Wirkmechanismus
NIP-142 exerts its effects by blocking specific ion channels in the heart. It preferentially blocks the ultrarapid delayed rectifier potassium current and the acetylcholine-activated potassium current. This blockade prolongs the action potential duration and the effective refractory period in the atrium, which helps to terminate atrial arrhythmias. The molecular targets of this compound include potassium channel alpha subunits such as Kv1.5, Kv4.2, and Kv4.3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NIP-142 is synthesized through a multi-step process involving the formation of a benzopyran core structure. The synthesis typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including cyclization, nitration, and amination to form the final benzopyran derivative .
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NIP-142 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Hydrochinon-Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine, Thiole und Halogenide werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzopyran-Derivate, Chinone und Hydrochinone, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NIP-151: Ein weiteres Benzopyran-Derivat mit ähnlichen antiarrhythmischen Eigenschaften.
Chromanol 293B: Eine Verbindung, die ebenfalls Kaliumkanäle blockiert, aber mit unterschiedlicher Selektivität.
E-4031: Ein Antiarrhythmikum der Klasse III, das die Aktionspotenzialdauer sowohl im Vorhof- als auch im Ventrikelgewebe verlängert
Einzigartigkeit von NIP-142
This compound ist einzigartig in seiner selektiven Wirkung auf Vorhof-Ionenkanäle, was das Risiko von ventrikulärer Proarrhythmie reduziert. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Behandlung von Vorhofflimmern mit minimalen Nebenwirkungen im Vergleich zu anderen Antiarrhythmika .
Eigenschaften
IUPAC Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADWMAQVCHLHJ-FCHUYYIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?
A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as this compound, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, this compound demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []
Q2: How does this compound exert its atrial-specific effects on action potential duration?
A2: this compound primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:
- IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
- IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]
Q3: What other ion channels does this compound affect?
A3: Apart from IKur and IKACh, research indicates that this compound can also block other ion channels, albeit at higher concentrations:
- Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
- KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
- HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []
Q4: Can you elaborate on the specific effects of this compound on atrial electrophysiology?
A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that this compound:
- Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
- Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
- Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []
Q5: What types of atrial fibrillation have been shown to be responsive to this compound in preclinical models?
A5: In canine models, this compound has demonstrated efficacy in terminating:
- Microreentry type AF: Induced by vagal nerve stimulation. [, ]
- Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
- Focal activity type AF: Induced by aconitine. []
Q6: Has this compound been studied in the context of atrial remodeling and its impact on AF?
A6: Yes, research indicates that this compound can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []
Q7: What are the potential advantages of this compound over existing antiarrhythmic drugs for AF treatment?
A7: this compound offers several potential advantages:
- Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
- Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
- Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)



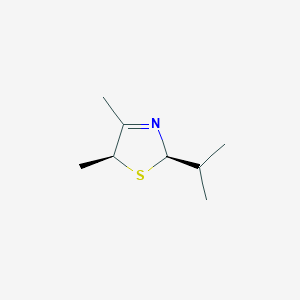
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
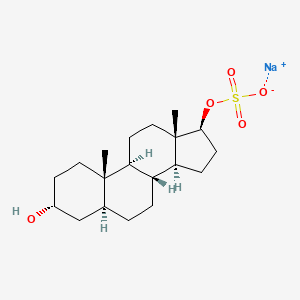
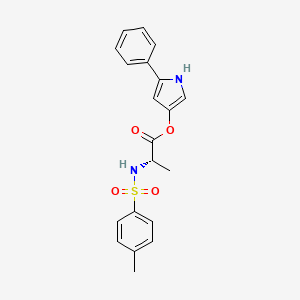
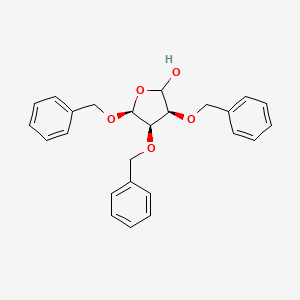
![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)
